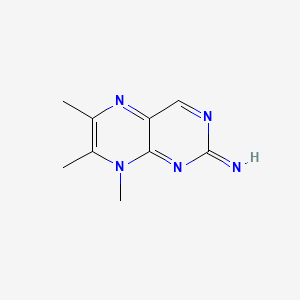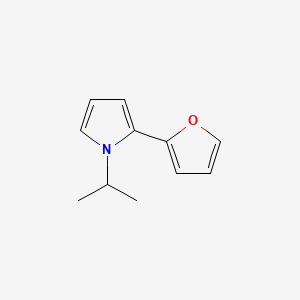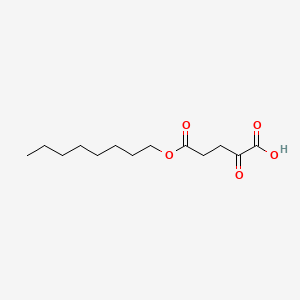
5-Octyl-alpha-ketoglutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Octyl-alpha-ketoglutarate, also known as alpha-ketoglutarate octyl ester, is a stable, cell-permeable molecule . It generates free alpha-ketoglutarate upon hydrolysis of the ester bond by cytoplasmic esterases . It is used in experiments to increase levels of intracellular alpha-ketoglutarate and modulate a variety of enzymes, particularly in the context of glycolysis, hypoxia, and cancer .
Synthesis Analysis
The synthesis of 5-Octyl-alpha-ketoglutarate involves the conversion of molecular oxygen and alpha-ketoglutarate to carbon dioxide and succinate . It is a cell-permeating alpha-ketoglutarate derivative, which builds up rapidly and preferentially in cells with a dysfunctional TCA cycle .Molecular Structure Analysis
The molecular formula of 5-Octyl-alpha-ketoglutarate is C13H22O5 . It is a weak acid containing five atoms of carbon, two carboxylic acid groups, and a ketone moiety .Chemical Reactions Analysis
Alpha-ketoglutarate participates in a variety of biological processes including anti-oxidative defense, energy production, signaling modules, and genetic modification . It is an essential metabolite in virtually all organisms and plays a central role in the tricarboxylic acid (TCA) cycle .Physical And Chemical Properties Analysis
5-Octyl-alpha-ketoglutarate is a stable, cell-permeable form of alpha-ketoglutarate . It is soluble in ethanol, DMSO, and dimethyl formamide .Aplicaciones Científicas De Investigación
Alpha-Ketoglutarate in Cellular Metabolism and Medicine :
- Alpha-ketoglutarate (AKG) is a key molecule in the Krebs cycle and is essential for the overall rate of the citric acid cycle in organisms (Wu et al., 2016). It acts as a nitrogen scavenger, stimulates protein synthesis, inhibits protein degradation in muscles, and is a central metabolic fuel for gastrointestinal tract cells.
- AKG is used as a dietary supplement, component of infusion solutions and wound healing compounds, and as a main component of new elastomers with various mechanical and chemical properties.
Role in Cancer Research :
- α-Ketoglutaric acid and 5-hydroxymethylfurfural are under investigation as agents that can damage cancer cells. A method for their quantitative determination in human plasma has been developed, which is crucial for screening these compounds in cancer research (Wagner et al., 2010).
Biotechnological Production and Applications :
- Research has been conducted on the biotechnological production of alpha-ketoglutaric acid by bacteria and yeasts due to its broad application scope. This includes its use as a chemical synthesis block for heterocycles and in the production of new materials with desirable properties (Otto et al., 2011).
Medical and Therapeutic Applications :
- Alpha-ketoglutarate has been investigated for its potential in extending lifespan and reducing age-related diseases. It inhibits ATP synthase and TOR, leading to these health benefits (Asadi Shahmirzadi et al., 2020).
- It is also explored in the treatment of cyanide poisoning using alpha ketoglutarate nanoparticles as a dry powder inhaler, showing potential effectiveness in this area (Sultana et al., 2011).
Environmental Applications :
- Chitosan-coated magnetic nanoparticles modified with alpha-ketoglutaric acid have been used for the removal of toxic Cu(2+) ions from aqueous solutions, indicating a potential application in water treatment and environmental remediation (Zhou et al., 2009).
Direcciones Futuras
Alpha-ketoglutarate possesses immense commercial value as it is utilized as a nutritional supplement, a therapeutic agent, and a precursor to a variety of value-added products . The generation of alpha-ketoglutarate in a sustainable and environmentally-neutral manner is a major ongoing research endeavor .
Propiedades
IUPAC Name |
5-octoxy-2,5-dioxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h2-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEOIQZPNSBRJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Octyl-alpha-ketoglutarate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

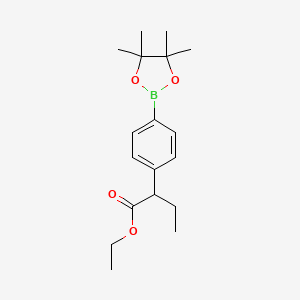
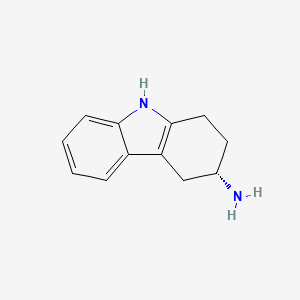
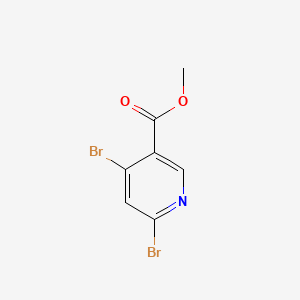

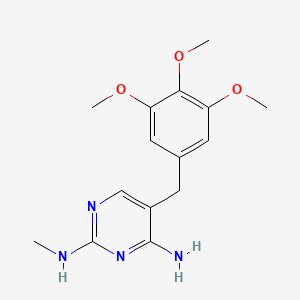
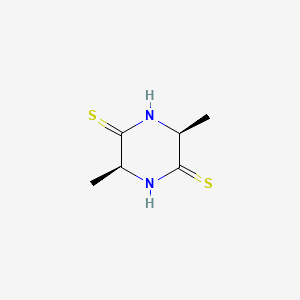
![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)
![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)
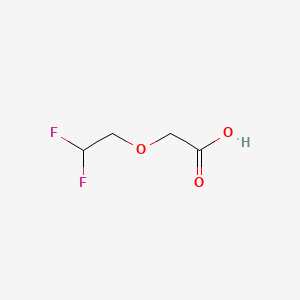
![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)
